molecular formula C14H11ClN2O2 B15084339 N-(2-Chlorobenzoyl)-N'-phenylurea CAS No. 95460-99-4

N-(2-Chlorobenzoyl)-N'-phenylurea

Cat. No.: B15084339
CAS No.: 95460-99-4
M. Wt: 274.70 g/mol
InChI Key: GHDWIKHMBLUSJZ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzoyl)-N’-phenylurea is an organic compound that belongs to the class of benzoylureas It is characterized by the presence of a chlorobenzoyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzoyl)-N’-phenylurea typically involves the reaction of 2-chlorobenzoyl chloride with phenylurea. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of N-(2-Chlorobenzoyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-chlorobenzoyl chloride and phenylurea.

    Catalysts: Pyridine or other suitable bases.

    Solvents: Industrial solvents like dichloromethane.

    Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzoyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of N-(2-Chlorobenzoyl)-N’-phenylurea.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-(2-Chlorobenzoyl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzoyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Chlorobenzoyl)-N’-phenylurea can be compared with other benzoylurea derivatives, such as:

    N-(2-Bromobenzoyl)-N’-phenylurea: Similar structure but with a bromine atom instead of chlorine.

    N-(2-Methylbenzoyl)-N’-phenylurea: Contains a methyl group instead of chlorine.

    N-(2-Nitrobenzoyl)-N’-phenylurea: Features a nitro group in place of chlorine.

Uniqueness

N-(2-Chlorobenzoyl)-N’-phenylurea is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other benzoylurea derivatives may not be suitable.

Properties

CAS No.

95460-99-4

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

GHDWIKHMBLUSJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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